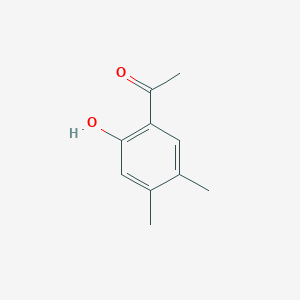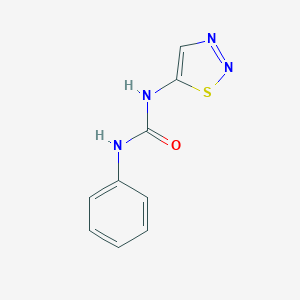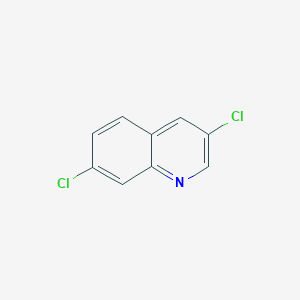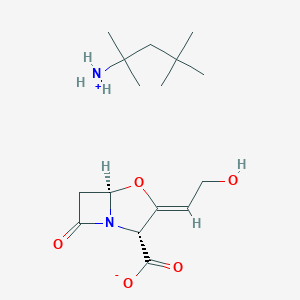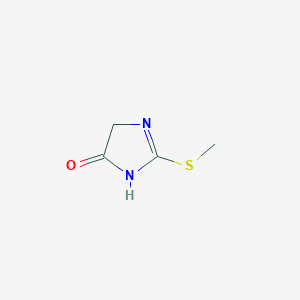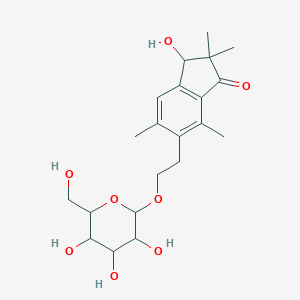
(S)-1-(3,4-Dichlorophenyl)ethanamine
Overview
Description
“(S)-1-(3,4-Dichlorophenyl)ethanamine” is a chemical compound with the molecular formula C8H9Cl2N . It has a molecular weight of 190.07 .
Molecular Structure Analysis
The InChI code for “(S)-1-(3,4-Dichlorophenyl)ethanamine” is 1S/C8H9Cl2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3/t5-/m0/s1 . The InChI key is UJUFOUVXOUYYRG-YFKPBYRVSA-N .Physical And Chemical Properties Analysis
“(S)-1-(3,4-Dichlorophenyl)ethanamine” is a liquid at room temperature . It should be stored in a dark place under an inert atmosphere .Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of (S)-1-(3,4-Dichlorophenyl)ethanamine derivatives in antitumor activity . By introducing amide bonds and dichloro substitution into the curcumin skeleton, researchers have synthesized compounds that exhibit inhibitory effects on gastric cancer cells . Notably, certain derivatives have shown potent growth inhibition and the ability to induce apoptosis in cancer cells by modulating key signaling pathways .
Medicinal Chemistry
In medicinal chemistry, the compound’s derivatives are being explored for their therapeutic potential . The structural modification of this compound, particularly the introduction of amide bonds, has led to the development of small molecule compounds with promising prospects for medicinal research .
Synthesis of Curcumin Analogs
The compound serves as a building block for the synthesis of curcumin analogs . These analogs are designed to retain the biological activity of curcumin while potentially offering improved stability and bioavailability .
Chemical Biology
In chemical biology, (S)-1-(3,4-Dichlorophenyl)ethanamine is used to study protein interactions and enzyme inhibition . Its derivatives can be used to probe the function of enzymes and receptors involved in various biological processes .
Organic Synthesis
This compound is also valuable in organic synthesis , serving as an intermediate for the preparation of various organic molecules. Its dichlorophenyl group is particularly useful in cross-coupling reactions .
Material Science
In material science, derivatives of (S)-1-(3,4-Dichlorophenyl)ethanamine are being investigated for their potential use in organic electronic materials . The dichlorophenyl group can contribute to the electronic properties of materials for applications like OLEDs and organic photovoltaics .
Safety And Hazards
properties
IUPAC Name |
(1S)-1-(3,4-dichlorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUFOUVXOUYYRG-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355187 | |
| Record name | (1S)-1-(3,4-dichlorophenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(3,4-dichlorophenyl)ethanamine | |
CAS RN |
150025-93-7 | |
| Record name | (1S)-1-(3,4-dichlorophenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B128326.png)
